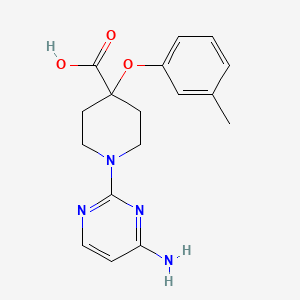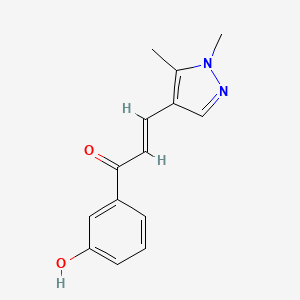![molecular formula C25H24N2O4 B5345904 N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5345904.png)
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide, also known as A-893, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and immune function. This compound has been shown to increase the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to be stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide. One area of interest is its potential use in the treatment of cancer-related pain. This compound has been found to be effective in reducing pain in animal models of cancer, and further studies are needed to determine its potential as a cancer pain therapy. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions.
Conclusion
In conclusion, this compound is a promising small molecule that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves modulation of the endocannabinoid system, and it has been found to exhibit a range of biochemical and physiological effects. While further research is needed to determine its safety and efficacy in humans, this compound has the potential to be a valuable therapeutic agent for the treatment of pain and inflammatory diseases.
Synthesemethoden
The synthesis of N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide involves the reaction of 2,4-dimethoxybenzaldehyde with aniline and subsequent condensation with 3-methylbenzoyl chloride. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been found to be effective in the treatment of neuropathic pain and cancer-related pain.
Eigenschaften
IUPAC Name |
N-[(Z)-3-anilino-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-17-8-7-9-19(14-17)24(28)27-22(25(29)26-20-10-5-4-6-11-20)15-18-12-13-21(30-2)16-23(18)31-3/h4-16H,1-3H3,(H,26,29)(H,27,28)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHTLOQICYHPS-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-2-quinolin-6-ylvinyl]quinoxalin-2(1H)-one](/img/structure/B5345829.png)
![2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5345837.png)


![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-[1-(2-methylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5345887.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)
